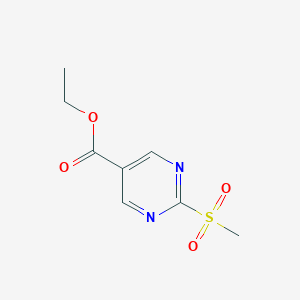

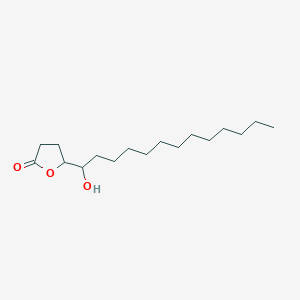

N-ethylazetidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidine derivatives is complex and can involve multiple steps. For example, the synthesis of N-protected 3,3-difluoroazetidin-2-ones can be achieved either in one step by cycloaddition or in two steps involving a Reformatsky-type reaction followed by N1-C2 cyclization under basic conditions . Another synthesis approach for azetidine derivatives is the solid-phase parallel synthesis, which starts from resin-bound dipeptides and involves cyclization using thiocarbonyldiimidazole and subsequent transformation to a substituted guanidine group .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The structure of N-(3-chloro-4-fluorophenyl)-6-ethoxypteridin-4-amine, a related compound, was determined by X-ray crystallographic analysis, which is a common technique for analyzing the structure of such molecules . The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, another related compound, shows that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds and are packed into layers by π-stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidine derivatives can include cycloadditions, Reformatsky-type reactions, cyclizations, and nucleophilic substitutions. The choice of reagents and conditions can significantly affect the outcome of these reactions. For example, different chlorinating reagents can lead to different products in the synthesis of N-substituted-6-alkoxypteridin-4-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely depending on the substituents attached to the azetidine ring. The papers provided do not give specific details on the physical and chemical properties of N-ethylazetidin-3-amine dihydrochloride, but such properties are typically determined using techniques like NMR, ESI-MS, and elemental analysis to confirm the structures of synthesized compounds . The crystal structures can also provide information on the molecular packing, which can influence the compound's physical properties .

Applications De Recherche Scientifique

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as fundamental raw materials in the fine organic synthesis industry, including the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to creating analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, illustrating the wide-ranging applications of nitrogen-containing heterocycles in various scientific and industrial domains (Nazarov et al., 2021).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes effectively mineralize nitrogen-containing compounds, improving the overall efficacy of treatment schemes for water and wastewater. This research area focuses on developing technologies to degrade toxic and hazardous amino compounds, including their presence in water sources impacted by industrial activities (Bhat & Gogate, 2021).

Oxazolidinones in Antimicrobial Therapy

Oxazolidinones represent a unique class of synthetic antimicrobial agents exhibiting bacteriostatic activity against significant human pathogens. This highlights the potential for novel nitrogen-containing compounds to serve as templates for developing new antimicrobial agents with unique mechanisms of action (Diekema & Jones, 2000).

Applications of the Ninhydrin Reaction

The ninhydrin reaction, a cornerstone analytical technique, is extensively applied across disciplines for detecting, isolating, and analyzing compounds of interest, including amino acids and peptides. This versatility underscores the significance of chemical reactions involving nitrogen-containing substances in various scientific investigations (Friedman, 2004).

G Protein-Biased Kappa Agonists

Research into G protein-biased kappa agonists, including their structures, signal bias, and preclinical effects, indicates a promising direction for developing pain and itch treatments with fewer side effects. This is an example of how specific nitrogen-containing frameworks are being explored for therapeutic potential in addressing unmet medical needs (Mores et al., 2019).

Propriétés

IUPAC Name |

N-ethylazetidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-2-7-5-3-6-4-5;;/h5-7H,2-4H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETLPNNWMHRUGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CNC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylazetidin-3-amine dihydrochloride | |

CAS RN |

149088-17-5 |

Source

|

| Record name | N-ethylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)